n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide

Description

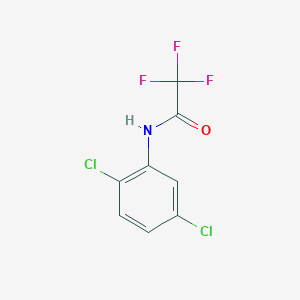

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide is a halogenated acetamide derivative characterized by a trifluoroacetyl group attached to a 2,5-dichlorophenylamine moiety. The molecule’s formula is inferred as C₈H₄Cl₂F₃NO, featuring electron-withdrawing chlorine (2,5-positions on the phenyl ring) and a trifluoromethyl group, which may enhance stability and influence reactivity compared to non-fluorinated analogs. Such compounds are typically synthesized via nucleophilic substitution or acylation reactions, as seen in related trifluoroacetamide syntheses (e.g., ).

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO/c9-4-1-2-5(10)6(3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSPWYGZEBCPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301020 | |

| Record name | n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-11-0 | |

| Record name | NSC140396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2,5-dichlorophenyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,5-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Dichloroaniline+Trifluoroacetic anhydride→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Scientific Research Applications

Medicinal Chemistry

n-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide is primarily recognized for its role as a pharmaceutical intermediate. Its structure facilitates the synthesis of various biologically active compounds.

- Anticancer Activity : Research indicates that derivatives of trifluoroacetamides exhibit significant anticancer properties. For instance, modifications of this compound have been explored as potential inhibitors of specific cancer cell lines. A study demonstrated that certain derivatives could inhibit the proliferation of leukemia cells by targeting specific pathways involved in cancer progression .

- Neuropharmacology : The compound has been investigated for its neuroprotective effects. It has been shown to influence neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases. The mechanism involves modulation of cholinergic and dopaminergic pathways .

Agrochemical Applications

In agrochemistry, this compound serves as a crucial building block for the development of pesticides and herbicides.

- Fungicidal Properties : The compound has been incorporated into formulations aimed at controlling fungal pathogens in crops. Its efficacy in inhibiting fungal growth has been documented in several studies, making it a candidate for developing new fungicides .

- Insect Resistance : Research has also focused on its application in creating insecticides that target specific pests while minimizing harm to beneficial organisms. The trifluoroacetamide group enhances the potency and selectivity of these compounds against target insects .

Chemical Synthesis

The compound's unique chemical structure allows it to act as an important reagent in organic synthesis.

- Reagent for Synthesis : this compound is utilized in reactions to synthesize other complex molecules. Its ability to participate in nucleophilic acyl substitution reactions makes it valuable for creating various organic compounds .

- Building Block for Complex Molecules : It can serve as a precursor for synthesizing more complex fluorinated compounds which are essential in the development of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Kim et al., 2016 | Cancer Treatment | Identified derivatives with significant inhibitory effects on leukemia cell lines. |

| Korade et al., 2017 | Neuropharmacology | Demonstrated modulation of cholesterol levels affecting neurodegenerative pathways. |

| Recent Patent (WO2023189781A1) | Agrochemical Development | Developed formulations combining this compound with other fungicides for enhanced efficacy against crop diseases. |

Mechanism of Action

The mechanism by which N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups can influence its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations:

Electron-Withdrawing vs. Trifluoroacetamide derivatives generally exhibit higher thermal and oxidative stability than trichloro analogs ().

Crystallography and Solid-State Behavior: Meta-substituted trichloroacetamides (e.g., 3,5-Cl₂) form monoclinic or orthorhombic crystal systems with varying asymmetric units, influenced by halogen electronegativity. The 2,5-dichloro substitution may adopt distinct packing modes due to para- and meta-positioning.

Biological Activity :

- Fluorinated acetamides (e.g., ) are often explored in agrochemicals due to fluorine’s ability to enhance lipid solubility and target binding. The dichloro-trifluoro combination may synergize pesticidal effects, akin to alachlor’s mechanism.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison of Trifluoroacetamide Derivatives

Key Observations:

- IR Spectroscopy : The C=O stretch in trifluoroacetamides typically appears near 1700–1720 cm⁻¹, slightly higher than trichloroacetamides (~1680 cm⁻¹).

- NMR : The CF₃ group in ¹³C-NMR resonates at δ 117–119 ppm, distinct from CCl₃ (δ 95–100 ppm). Aromatic protons in dichloro derivatives are expected downfield (δ 7.2–7.5 ppm) due to deshielding by chlorine.

Biological Activity

N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide is an organic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound possesses a dichlorophenyl group attached to a trifluoroacetamide moiety. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and interaction with biological molecules. Its molecular formula is with a molecular weight of 253.07 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The electron-withdrawing effects from the trifluoroacetamide group can stabilize certain reaction intermediates and influence enzyme activity. While specific pathways remain under investigation, preliminary studies suggest potential interactions with enzymes involved in metabolic processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : It may inhibit specific enzymes related to metabolic pathways, although detailed studies are required to elucidate the exact targets.

- Cellular Effects : Initial studies suggest it could affect cellular processes such as apoptosis and proliferation in certain cell lines.

- Comparative Activity : Similar compounds have shown significant biological activity; thus, it is hypothesized that this compound may exhibit comparable effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals insights into its potential efficacy:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2,5-Dichlorophenyl)-acetamide | Lacks trifluoro group; less reactive | |

| N-(3-Chlorophenyl)-2,2,2-trifluoroacetamide | Contains one chlorine atom; varied interactions | |

| N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide | Para position substitution; potential for varied interactions |

The unique combination of dichlorophenyl and trifluoroacetamide groups in this compound contributes to its distinct chemical properties and potential biological activities compared to these similar compounds.

Case Studies and Research Findings

Various studies have investigated the biological effects of compounds similar to this compound. For instance:

- A study on halogenated amides indicated enhanced enzyme inhibition potential due to the presence of halogen substituents which stabilize the transition states during enzymatic reactions .

- Another research focused on the pharmacokinetics of related compounds demonstrated that structural modifications could significantly impact their efficacy and safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.